Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
Brand Name:
Vulcanchem
CAS No.:
15044-93-6
VCID:
VC0085093
InChI:
InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17)
SMILES:
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3
Molecular Formula:
C12H16N3O2P
Molecular Weight:
265.25 g/mol
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
CAS No.: 15044-93-6
Main Products
VCID: VC0085093
Molecular Formula: C12H16N3O2P
Molecular Weight: 265.25 g/mol
CAS No. | 15044-93-6 |
---|---|
Product Name | Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- |
Molecular Formula | C12H16N3O2P |
Molecular Weight | 265.25 g/mol |
IUPAC Name | N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide |
Standard InChI | InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17) |
Standard InChIKey | JFZNRSUAWLULBX-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
PubChem Compound | 203710 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume